molecular formula C26H30N4O5S B11651824 N-[2-(2-methylphenoxy)ethyl]-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline

N-[2-(2-methylphenoxy)ethyl]-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline

Cat. No.: B11651824
M. Wt: 510.6 g/mol
InChI Key: PTJNCHODSWUVCM-UHFFFAOYSA-N
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Description

5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE is a complex organic compound that features a piperazine ring substituted with a methylbenzenesulfonyl group and a nitroaniline moiety

Preparation Methods

The synthesis of 5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through a Mannich reaction, where piperazine is reacted with formaldehyde and a secondary amine.

    Sulfonylation: The piperazine ring is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Nitroaniline coupling: The sulfonylated piperazine is then coupled with 2-nitroaniline using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

    Ether formation: Finally, the nitroaniline derivative is reacted with 2-(2-methylphenoxy)ethyl bromide to form the desired compound.

Chemical Reactions Analysis

5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting central nervous system disorders due to its structural similarity to known pharmacologically active compounds.

    Biological Studies: It can be used to study the binding affinity and activity of various receptors, such as dopamine receptors, in the brain.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE involves its interaction with specific molecular targets in the body. For example, it may bind to dopamine receptors in the brain, modulating their activity and influencing neurotransmitter release. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include:

    2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL: This compound features a similar piperazine ring with a methylbenzenesulfonyl group but lacks the nitroaniline moiety.

    2-{[4-(4-BROMOPHENYL)PIPERAZIN-1-YL)]METHYL}-4-(3-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE: This compound has a piperazine ring substituted with different aromatic groups and a triazole ring.

The uniqueness of 5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE lies in its combination of a nitroaniline moiety with a sulfonylated piperazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H30N4O5S

Molecular Weight

510.6 g/mol

IUPAC Name

N-[2-(2-methylphenoxy)ethyl]-5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-nitroaniline

InChI

InChI=1S/C26H30N4O5S/c1-20-7-10-23(11-8-20)36(33,34)29-16-14-28(15-17-29)22-9-12-25(30(31)32)24(19-22)27-13-18-35-26-6-4-3-5-21(26)2/h3-12,19,27H,13-18H2,1-2H3

InChI Key

PTJNCHODSWUVCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCOC4=CC=CC=C4C

Origin of Product

United States

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